1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol, also known as (1R,2R)-2-((2-methoxyethyl)(methyl)amino)cyclopentan-1-ol, is an organic compound with significant interest in the fields of chemistry and medicinal research. This compound features a cyclopentane ring substituted with a hydroxyl group and a methoxyethyl-methylamino side chain. It is classified as an amine and alcohol due to the presence of the amino and hydroxyl functional groups.
The compound can be synthesized through various chemical processes, often starting from cyclopentane derivatives. Its synthesis is of particular interest for its potential applications in organic synthesis and drug development.
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol is classified as:
The synthesis of 1-(((2-methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol typically involves several key steps:
The molecular formula for 1-(((2-methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol is C9H19NO2, with a molecular weight of 173.25 g/mol. The structure consists of:
Property | Value |
---|---|
Molecular Formula | C9H19NO2 |
Molecular Weight | 173.25 g/mol |
IUPAC Name | (1R,2R)-2-[2-methoxyethyl(methyl)amino]cyclopentan-1-ol |
InChI | InChI=1S/C9H19NO2/c1-10(6-7-12-2)8-4-3-5-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key | QBLMOLFAEXMJNC-RKDXNWHRSA-N |
SMILES | CN(CCOC)[C@@H]1CCC[C@H]1O |
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol can undergo several types of chemical reactions:
The products formed depend on the specific reaction conditions:
The mechanism by which 1-(((2-methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets within biological systems.
The compound may modulate biochemical pathways by interacting with enzymes or receptors, potentially influencing various physiological processes.
Research has indicated that compounds similar in structure may exhibit biological activity, suggesting potential therapeutic applications in pharmacology.
The compound is likely to be a colorless to pale yellow liquid or solid depending on purity and conditions.
The presence of hydroxyl and amino groups suggests that it has moderate polarity and solubility in polar solvents like water and alcohols.
The stability of the compound under various conditions (e.g., temperature, pH) should be evaluated to understand its reactivity profile better.
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry:
Used as a building block in organic synthesis for creating more complex molecules.
Biology:
Investigated for potential biological activity, particularly its interactions with biomolecules.
Medicine:
Explored for its therapeutic effects and as a precursor for drug development.
Industry:
Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
This compound represents a significant area of interest due to its potential applications across multiple scientific disciplines. Further research into its properties and reactions will enhance understanding and utilization in both academic and industrial settings.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3